

Spectroscopic Data of 5-fluoro-benzoxazole-2-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Fluoro-benzoxazole-2-carboxylic acid

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This technical guide provides an in-depth analysis of the expected spectroscopic data for **5-fluoro-benzoxazole-2-carboxylic acid**. As a key heterocyclic scaffold, benzoxazole derivatives are of significant interest to researchers in medicinal chemistry and drug development.[1][2][3] A thorough understanding of their structural characteristics through modern spectroscopic techniques is fundamental for synthesis confirmation, quality control, and advancing structure-activity relationship (SAR) studies.

While direct experimental spectra for **5-fluoro-benzoxazole-2-carboxylic acid** are not widely available in the public domain, this guide synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The interpretations are grounded in data from structurally analogous benzoxazole derivatives and fundamental spectroscopic theory.[4][5][6]

Molecular Structure and Key Features

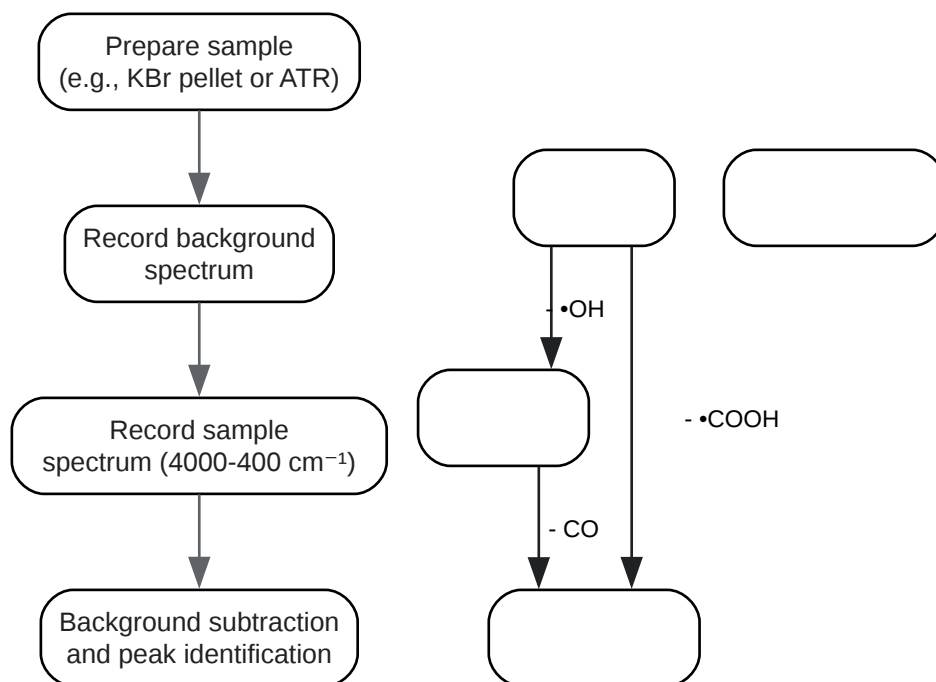
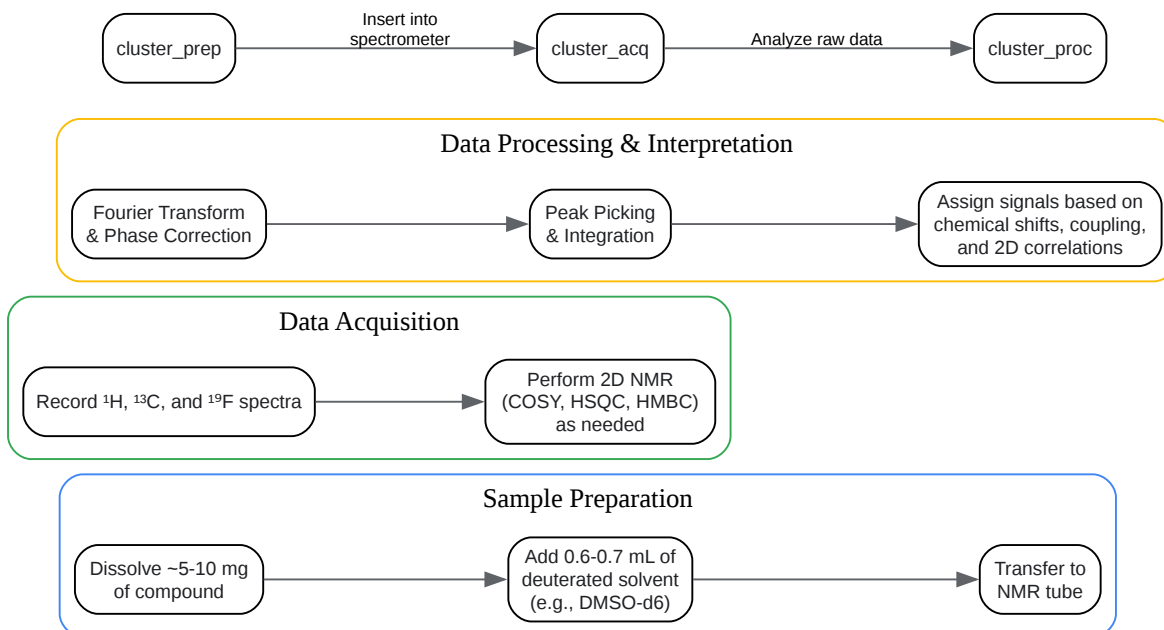
5-fluoro-benzoxazole-2-carboxylic acid ($C_8H_4FNO_3$, Molecular Weight: 181.12 g/mol) possesses a rigid bicyclic system where a benzene ring is fused to an oxazole ring.[7] The presence of a fluorine atom at the 5-position and a carboxylic acid group at the 2-position introduces distinct electronic features that significantly influence the spectroscopic output. The fluorine atom, being highly electronegative, will exert a notable effect on the chemical shifts of nearby protons and carbons. The carboxylic acid group provides characteristic signals in both NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **5-fluoro-benzoxazole-2-carboxylic acid**, ^1H , ^{13}C , and ^{19}F NMR spectra are all highly informative.

Experimental Protocol: NMR Analysis

A standardized workflow is crucial for obtaining high-quality NMR data.



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